molecular formula C6H6N2O3 B1293840 2-Hydroxy-3-methyl-5-nitropyridine CAS No. 21901-34-8

2-Hydroxy-3-methyl-5-nitropyridine

Cat. No.: B1293840
CAS No.: 21901-34-8
M. Wt: 154.12 g/mol
InChI Key: FPTYZBDNBMVYCL-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methyl-5-nitropyridine is an organic compound with the chemical formula C6H6N2O3. It is a derivative of pyridine, characterized by the presence of a hydroxyl group at the second position, a methyl group at the third position, and a nitro group at the fifth position on the pyridine ring. This compound is known for its yellow crystalline or powder form and is soluble in alcohol, ether, and benzene, but only slightly soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Hydroxy-3-methyl-5-nitropyridine typically involves the nitration of 2-hydroxy-3-methylpyridine. One common method includes dissolving 2-hydroxy-3-methylpyridine in pyridine and then adding nitric acid dropwise while maintaining the reaction mixture in an ice bath. The reaction is allowed to proceed at room temperature for 20-40 minutes with continuous stirring. The pyridine is then concentrated, and the process is repeated multiple times. Finally, the mixture is neutralized with an alkaline solution to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are designed to minimize waste and environmental impact. The described method produces minimal waste liquid and gas, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-methyl-5-nitropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

2-Hydroxy-3-methyl-5-nitropyridine serves as a vital intermediate in organic synthesis. Its functional groups allow it to participate in various chemical reactions, making it a valuable building block for more complex molecules.

Key Reactions:

  • Chlorination: The compound can be chlorinated to produce derivatives like 2-chloro-5-methyl-3-nitropyridine, which are useful in further synthetic pathways .
  • Methylation: Methylation reactions using methyl sulfate yield pyridone derivatives, which are significant in synthesizing pharmaceuticals and agrochemicals .

Pharmaceutical Applications

The compound has been studied for its potential therapeutic applications, particularly as an inhibitor in various biological processes.

  • Transglutaminase Inhibition: Research indicates that this compound can act as a biological inhibitor, specifically targeting transglutaminase 2, which is implicated in several diseases including cancer and neurodegenerative disorders .
  • Antimicrobial Properties: Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against various bacterial strains, making them candidates for developing new antibiotics .

Agricultural Chemistry

In agricultural contexts, this compound is being explored for its potential as a plant growth regulator and pesticide.

Plant Hormone Regulation:

Research has indicated that compounds similar to this compound can influence plant hormone activity, thereby affecting growth and development. This could lead to applications in enhancing crop yields or developing environmentally friendly pesticides .

Synthesis and Characterization

A notable case study involved the synthesis of this compound through a multi-step reaction involving the nitration of pyridine derivatives. The product was characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

Biological Testing

In another study, metal complexes derived from this compound were screened for antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. The results indicated that these complexes displayed significant antimicrobial properties, suggesting their potential use in medicinal chemistry .

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-methyl-5-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-methyl-3-nitropyridine: Similar structure but with the methyl and nitro groups at different positions.

    3-Hydroxy-5-methylpyridine: Lacks the nitro group.

    2-Hydroxy-3,5-dinitropyridine: Contains an additional nitro group.

Uniqueness

2-Hydroxy-3-methyl-5-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Biological Activity

2-Hydroxy-3-methyl-5-nitropyridine (CAS Number: 21901-34-8) is an organic compound belonging to the pyridine family, characterized by a hydroxyl group at the second position, a methyl group at the third, and a nitro group at the fifth position. This compound has garnered attention in various fields due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C6H6N2O3
  • Molecular Weight : 142.12 g/mol
  • Appearance : Yellow crystalline powder
  • Solubility : Soluble in alcohol, ether, and benzene; slightly soluble in water .

The biological activity of this compound is primarily attributed to its structural features:

  • Nitro Group : The nitro group can undergo reduction to form reactive intermediates, which may interact with biological molecules, influencing various biochemical pathways .
  • Hydroxyl Group : The hydroxyl group can form hydrogen bonds, enhancing the compound's binding affinity to enzymes and receptors, potentially affecting their activity .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against certain pathogens. Notably, studies have shown resistance development in Trichomonas vaginalis, which is associated with cross-resistance to other 5-nitropyridines. This suggests a common mechanism of action at specific target sites within the organism .

Antiviral Activity

Derivatives of this compound have been explored for their antiviral properties. Notably, ribose-containing analogs of this compound have demonstrated in vitro activity against the hepatitis C virus, highlighting its potential as a lead compound for antiviral drug development .

Enzyme Inhibition

The compound has been studied for its interactions with various enzymes. Its ability to act as a catalyst in imidazolide couplings has been noted, providing insights into its utility in organic synthesis and potential therapeutic applications.

Research Findings and Case Studies

Study/SourceFindings
BenchChem Identified as a safe and effective catalyst for imidazolide couplings.
ACS Publications Found unreactive in Cu-catalyzed N- and O-arylation reactions due to decreased nucleophilicity.
Canadian Journal of Chemistry Discussed the synthesis and reactivity of substituted nitropyridines, including derivatives of this compound.

Toxicological Profile

Safety data indicates that this compound may cause irritation to the eyes, skin, and respiratory system upon exposure. Proper handling and safety measures are recommended when working with this compound in laboratory settings.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-hydroxy-3-methyl-5-nitropyridine in laboratory settings?

  • Methodological Answer :
    • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, lab coats, and masks to prevent skin/eye contact and inhalation of dust or aerosols .
    • Engineering Controls : Conduct experiments in a fume hood to ensure adequate ventilation and minimize airborne exposure .
    • Waste Management : Collect all waste in sealed containers labeled for hazardous chemicals. Collaborate with certified waste disposal companies to ensure compliance with environmental regulations .
    • Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes. For eye exposure, use an eyewash station and seek medical attention .

Q. How is this compound synthesized, and what are the critical parameters for optimizing yield?

  • Methodological Answer :
    • Synthesis Route : The compound is typically synthesized via nitration of 2-amino-5-methylpyridine followed by hydrolysis. Alternative routes include nitration of 4-hydroxypyridine derivatives under controlled conditions .
    • Key Parameters :
  • Temperature : Maintain reaction temperatures between 0–5°C during nitration to avoid decomposition .
  • Nitrating Agents : Use a mixture of nitric acid and sulfuric acid for efficient nitration, with stoichiometric ratios optimized to minimize byproducts .
  • Purification : Recrystallization from hot water or ethanol improves purity, as the compound is highly soluble in hot water .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :
    • NMR Spectroscopy : 1^1H NMR (DMSO-d6) shows characteristic peaks for the hydroxyl group (~12 ppm, broad singlet) and nitro group (aromatic proton shifts at δ 8.5–9.0 ppm) .
    • IR Spectroscopy : Key absorption bands include O–H stretch (~3200 cm1^{-1}), NO2_2 asymmetric stretch (~1520 cm1^{-1}), and C–O stretch (~1250 cm1^{-1}) .
    • Mass Spectrometry : ESI-MS in negative ion mode typically displays [M–H]^- peaks at m/z 169 (calculated molecular weight: 170.12 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported nitration efficiencies for pyridine derivatives?

  • Methodological Answer :
    • Variable Analysis : Compare reaction conditions (e.g., nitrating agent concentration, solvent polarity) across studies. For example, nitration in polar aprotic solvents (e.g., DMF) may enhance regioselectivity compared to aqueous systems .
    • Byproduct Identification : Use HPLC-MS to detect intermediates like 3-nitro-5-methylpyridin-2-one, which may form due to over-nitration or hydroxyl group oxidation .
    • Computational Modeling : Apply DFT calculations to predict activation energies for nitration at different ring positions, guiding experimental optimization .

Q. What strategies mitigate the formation of hazardous byproducts during the synthesis of this compound?

  • Methodological Answer :
    • Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track nitro-intermediate formation and adjust reagent addition rates .
    • Catalytic Alternatives : Explore heterogeneous catalysts (e.g., zeolites) to reduce side reactions and improve nitro-group regioselectivity .
    • Waste Neutralization : Treat acidic waste streams with sodium bicarbonate before disposal to neutralize residual nitric acid .

Q. How can computational chemistry aid in predicting the reactivity of this compound in pharmaceutical applications?

  • Methodological Answer :
    • Docking Studies : Use molecular docking software (e.g., AutoDock Vina) to simulate interactions with biological targets, such as enzyme active sites, to prioritize derivatives for synthesis .
    • ADMET Prediction : Apply tools like SwissADME to forecast pharmacokinetic properties (e.g., solubility, metabolic stability) based on electronic parameters (logP, polar surface area) .
    • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization (e.g., amidation, alkylation) .

Properties

IUPAC Name

3-methyl-5-nitro-1H-pyridin-2-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6N2O3/c1-4-2-5(8(10)11)3-7-6(4)9/h2-3H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTYZBDNBMVYCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CNC1=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176314
Record name 3-Methyl-5-nitro-2-pyridone
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Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

21901-34-8
Record name 3-Methyl-5-nitro-2(1H)-pyridinone
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Record name 3-methyl-5-nitro-2-pyridone
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Synthesis routes and methods

Procedure details

A solution of (3-methylpyridin-2-yl)amine (10 g, 90 mmol) in 50 ml of concentrated sulfuric acid was cooled to 5° C. in ice-salt bath. A mixture of 7 ml each of concentrated sulfuric acid and concentrated nitric acid was added slowly with stirring while maintaining the reaction temperature below 10° C. This mixture was then allowed to warm to 30° C. overnight. The solution was stirred rapidly while 7 ml of concentrated nitric acid was added at such a rate as to keep the temperature below 40° C. Approximately 10 ml of the solution was then poured into 20 ml of water and heated to 100° C.; large quantities of gas were evolved. When gas evolution ceased, the remainder of the nitrating mixture was added in 10 ml portions with heating. When the last of the nitrating mixture had been added, the solution was cooled rapidly by placing the flask in an ice bath and by adding ice directly to the solution. The light brown precipitate was filtered and dried to afford 5.0 g (35%) of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
7 mL
Type
solvent
Reaction Step Four
Yield
35%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(2-Methylphenyl)piperidin-2-one
4-(2-Methylphenyl)piperidin-2-one
2-Hydroxy-3-methyl-5-nitropyridine
4-(2-Methylphenyl)piperidin-2-one
4-(2-Methylphenyl)piperidin-2-one
2-Hydroxy-3-methyl-5-nitropyridine
4-(2-Methylphenyl)piperidin-2-one
2-Hydroxy-3-methyl-5-nitropyridine
4-(2-Methylphenyl)piperidin-2-one
4-(2-Methylphenyl)piperidin-2-one
2-Hydroxy-3-methyl-5-nitropyridine
4-(2-Methylphenyl)piperidin-2-one
4-(2-Methylphenyl)piperidin-2-one
2-Hydroxy-3-methyl-5-nitropyridine
4-(2-Methylphenyl)piperidin-2-one
4-(2-Methylphenyl)piperidin-2-one
2-Hydroxy-3-methyl-5-nitropyridine

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